Cas no 114165-30-9 (1-Acetyl-5-bromo-3-hydroxyindole)

1-Acetyl-5-bromo-3-hydroxyindole is a brominated indole derivative featuring both acetyl and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the bromine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the acetyl and hydroxyl groups provide additional sites for further functionalization. This compound is particularly valuable in the development of biologically active molecules, including potential therapeutic agents targeting neurological or inflammatory pathways. Its well-defined structure and high purity ensure consistent performance in synthetic applications, making it a reliable choice for researchers in medicinal chemistry and material science.
1-Acetyl-5-bromo-3-hydroxyindole structure
114165-30-9 structure
Product Name:1-Acetyl-5-bromo-3-hydroxyindole
CAS No:114165-30-9
MF:C10H8BrNO2
MW:254.080021858215
MDL:MFCD00152012
CID:63065
Update Time:2025-06-08

1-Acetyl-5-bromo-3-hydroxyindole Chemical and Physical Properties

Names and Identifiers

    • N-Acetyl-5-bromo-3-hydroxyindole
    • 1-Acetyl-5-bromo-3-hydroxy-1H-indole
    • 1-(5-bromo-3-hydroxyindol-1-yl)ethanone
    • 1-ACETYL-5-BROMO-3-HYDROXYINDOLE
    • Ethanone, 1-(5-bromo-3-hydroxy-1H-indol-1-yl)-
    • 1-Acetyl-5-brom-indol-3-ol
    • 1-acetyl-5-bromo-3-indolol
    • 1-acetyl-5-bromo-indol-3-ol
    • N-acetyl-5-bromo-indolyl-3-ol
    • 1-ACETYL-5-BROMOINDOL-3-OL
    • 1-ACETYL-5-BROMO-INDOXYL-3-OL
    • 1-acetyl-5-bromo-1h-indol-3-o
    • 1-Acetyl-5-bromo-1H-indol-3-ol
    • 1H-Indol-3-ol, 1-acetyl-5-bromo-
    • 1-ACETYL-5-BROMOINDOL-3-OL(1Ac5BrI)
    • 1-Acetyl-5-bromo-1H-indol-3-ol, 1-(5-Bromo-3-hydroxy-1H-inol-1-yl)ethan-1-one
    • 1-Acetyl-5-bromo-3-hydroxyindole
    • MDL: MFCD00152012
    • Inchi: 1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3
    • InChI Key: WOLVOYIZHIXSSE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(=CN2C(C)=O)O

Computed Properties

  • Exact Mass: 252.97400
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.2

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 187-188°C
  • PSA: 42.23000
  • LogP: 2.76950
  • Solubility: Not determined

1-Acetyl-5-bromo-3-hydroxyindole Security Information

1-Acetyl-5-bromo-3-hydroxyindole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Acetyl-5-bromo-3-hydroxyindole Production Method

1-Acetyl-5-bromo-3-hydroxyindole Suppliers

Amadis Chemical Company Limited
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(CAS:114165-30-9)1-Acetyl-5-bromo-3-hydroxyindole
Order Number:A803145
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:40
Price ($):197.0
Email:sales@amadischem.com

Additional information on 1-Acetyl-5-bromo-3-hydroxyindole

Introduction to 1-Acetyl-5-bromo-3-hydroxyindole (CAS No. 114165-30-9)

1-Acetyl-5-bromo-3-hydroxyindole, with the chemical identifier CAS No. 114165-30-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the indole family, a class of molecules known for their diverse biological activities and structural versatility. The presence of both acetyl and hydroxyl functional groups, along with a bromine substituent, makes it a particularly interesting scaffold for synthetic chemists and medicinal biologists.

The structural features of 1-Acetyl-5-bromo-3-hydroxyindole contribute to its potential as a building block in drug discovery. The indole core is a privileged structure in medicinal chemistry, frequently appearing in bioactive molecules targeting various therapeutic areas. The acetyl group at the 1-position can modulate solubility and reactivity, while the hydroxyl group at the 3-position provides a site for further derivatization. Additionally, the bromine atom at the 5-position serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of additional functional groups.

In recent years, there has been a surge in research focused on indole derivatives due to their broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. Specifically, modifications of the indole core have been explored to enhance potency and selectivity against target enzymes and receptors. The compound 1-Acetyl-5-bromo-3-hydroxyindole has been investigated in several preclinical studies for its potential role in modulating pathways associated with diseases such as cancer and neurodegeneration.

One of the most compelling aspects of 1-Acetyl-5-bromo-3-hydroxyindole is its utility as a precursor in the synthesis of more complex molecules. For instance, researchers have utilized this compound to develop novel inhibitors of enzymes involved in cancer metabolism. By leveraging its reactive sites—such as the acetyl group for amide bond formation and the bromine atom for Suzuki-Miyaura coupling—chemists have been able to generate libraries of derivatives with tailored biological properties.

Recent advancements in computational chemistry have further enhanced the study of 1-Acetyl-5-bromo-3-hydroxyindole. Molecular modeling techniques have been employed to predict binding affinities and optimize lead structures. These computational approaches complement traditional high-throughput screening methods, allowing for more efficient identification of promising candidates for further development.

The pharmacokinetic profile of 1-Acetyl-5-bromo-3-hydroxyindole is another area of active investigation. Understanding how this compound is metabolized and excreted is crucial for designing derivatives with improved pharmacological properties. Preliminary studies suggest that it undergoes biotransformation via cytochrome P450 enzymes, which could influence its half-life and bioavailability.

In conclusion, 1-Acetyl-5-bromo-3-hydroxyindole (CAS No. 114165-30-9) represents a valuable scaffold in medicinal chemistry due to its structural features and potential biological activities. Its role in drug discovery continues to evolve with advancements in synthetic methodologies and computational biology. As research progresses, this compound is expected to contribute significantly to the development of novel therapeutic agents targeting various diseases.

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Amadis Chemical Company Limited
(CAS:114165-30-9)1-Acetyl-5-bromo-3-hydroxyindole
A803145
Purity:99%
Quantity:1g
Price ($):197.0
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